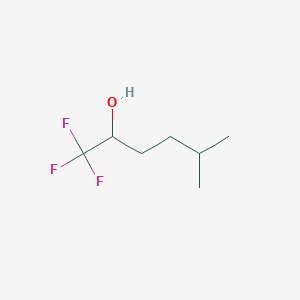
1,1,1-Trifluoro-5-methylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5-methylhexan-2-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group on the second carbon of a hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable Grignard reagent, followed by hydrolysis. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 1,1,1-trifluoro-5-methylhexan-2-one.
Reduction: Formation of 1,1,1-trifluoro-5-methylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-5-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and can influence its binding affinity to various biological targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group, leading to different chemical properties.
3-amino-1,1,1-trifluoro-5-methylhexan-2-ol: Contains an amino group, which can significantly alter its reactivity and applications.
Uniqueness: 1,1,1-Trifluoro-5-methylhexan-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications where fluorinated compounds are desired.
Propiedades
Fórmula molecular |
C7H13F3O |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-5(2)3-4-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Clave InChI |
OWKJZEPCGULMAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



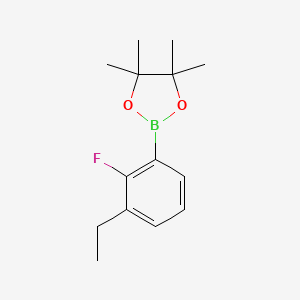

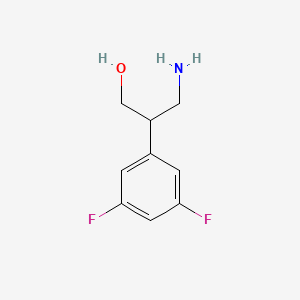
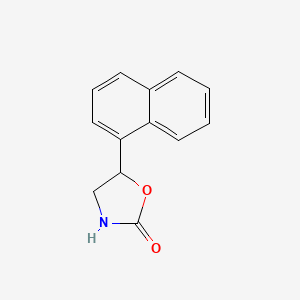
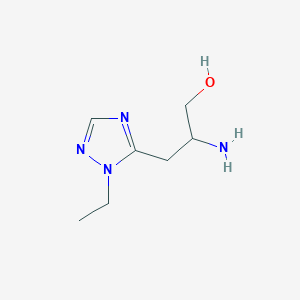


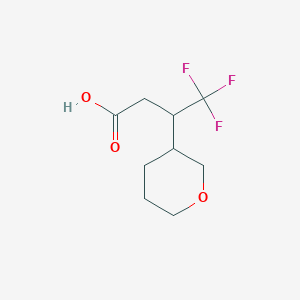
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)



![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
